
2-(E)-O-feruloyl-D-galactaric acid
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Overview
Description
2-(E)-O-feruloyl-D-galactaric acid is o-Feruloylgalactaric acid in which the hydroxy proton replaced by the feruloyl group is the one at C-2 when the galactaric acid molecule is oriented in the D-configuration. It derives from a galactaric acid. It is a conjugate acid of a 2-(E)-O-feruloyl-D-galactarate(2-).
Scientific Research Applications
Nutritional and Health Benefits
1.1 Antioxidant Properties
Research has demonstrated that 2-(E)-O-feruloyl-D-galactaric acid exhibits significant antioxidant activity, which is crucial in combating oxidative stress linked to various chronic diseases. A study indicated that this compound can enhance the antioxidant capacity of food products, making it a valuable additive in functional foods aimed at health-conscious consumers .
1.2 Inhibition of Digestive Enzymes
The compound has been shown to inhibit carbohydrate digestive enzymes such as α-amylase and β-glucosidase. This inhibition can reduce glucose absorption in the intestine, suggesting potential applications in managing type 2 diabetes. The relevance of this property is underscored by the increasing prevalence of diabetes globally, particularly in regions like Africa .
Food Processing Applications
2.1 Fermentation Processes
In food science, this compound has been studied for its role in enhancing the recovery of phenolic compounds during fermentation processes. For instance, lactic acid bacteria (LAB) have been utilized to ferment orange peels, which resulted in increased levels of phenolic acids and improved antioxidant properties . This application not only enhances the nutritional profile of fermented products but also contributes to waste valorization.
2.2 Natural Preservative
Due to its antimicrobial properties, this compound can serve as a natural preservative in food products. Its ability to inhibit microbial growth makes it suitable for extending the shelf life of various food items while maintaining their sensory qualities .
Pharmacological Applications
3.1 Anti-inflammatory Effects
Studies have indicated that this compound possesses anti-inflammatory properties, which may be beneficial in treating inflammatory diseases. Its bioactive profile suggests potential therapeutic applications in pharmacology, particularly for conditions characterized by chronic inflammation .
3.2 Potential as a Prebiotic
The compound's interaction with gut microbiota positions it as a potential prebiotic agent, capable of promoting beneficial gut bacteria growth. This characteristic is vital for improving gut health and could lead to further research into its applications in probiotic formulations .
Case Studies and Research Findings
Properties
Molecular Formula |
C16H18O11 |
---|---|
Molecular Weight |
386.31 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxyhexanedioic acid |
InChI |
InChI=1S/C16H18O11/c1-26-9-6-7(2-4-8(9)17)3-5-10(18)27-14(16(24)25)12(20)11(19)13(21)15(22)23/h2-6,11-14,17,19-21H,1H3,(H,22,23)(H,24,25)/b5-3+/t11-,12+,13+,14-/m1/s1 |
InChI Key |
JZRAOXRUPYISEN-MOEPPVLCSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)C(=O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC(C(C(C(C(=O)O)O)O)O)C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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